(2S)-1-Methyl-2-phenylpyrrolidine-D3
Description
Properties
Molecular Formula |
C₁₁H₁₂D₃N |
|---|---|
Molecular Weight |
164.26 |
Synonyms |
(S)-1-Methyl-2-phenylpyrrolidine-D3 |
Origin of Product |
United States |
Chemical Identity and Physicochemical Properties of 2s 1 Methyl 2 Phenylpyrrolidine D3
Nomenclature and Structural Representation
Systematic IUPAC Name: (2S)-1-(methyl-d3)-2-phenylpyrrolidine
Common Synonyms: (S)-1-Methyl-2-phenylpyrrolidine-D3
Chemical Formula: C₁₁H₁₂D₃N
Structure:
The structure features a five-membered pyrrolidine (B122466) ring. A phenyl group is attached to the carbon atom at position 2, which is a stereocenter with the (S) configuration. The nitrogen atom at position 1 is bonded to a methyl group where the three hydrogen atoms have been replaced by deuterium (B1214612) atoms.
Key Physicochemical Parameters
The following table summarizes the essential physicochemical properties of the compound. Properties are based on its enantiomer, (2R)-1-Methyl-2-phenylpyrrolidine-D3, as they are expected to be identical. scbt.comclearsynth.com
| Property | Value |
| Molecular Weight | 164.26 g/mol |
| Chemical Formula | C₁₁H₁₂D₃N |
| Stereochemistry | (S) |
| Isotopic Label | Deuterium (D₃) |
| Physical State | Inquire with supplier |
| CAS Number | 2714414-24-9 (for R-enantiomer) |
Applications of 2s 1 Methyl 2 Phenylpyrrolidine D3 in Specialized Chemical Research
Utilization as an Internal Standard in Quantitative Analytical Research Methodologies
In the field of quantitative analysis, particularly in bioanalytical chemistry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving high accuracy and precision. (2S)-1-Methyl-2-phenylpyrrolidine-D3 is an ideal internal standard for the quantification of its non-deuterated analogue, (2S)-1-Methyl-2-phenylpyrrolidine (also known as N-desmethylsibutramine), a key metabolite in studies of sibutramine (B127822). researchgate.netnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of compounds. nih.gov The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before any processing or analysis. This labeled compound, referred to as the internal standard, is chemically identical to the analyte of interest (the non-labeled compound) and thus exhibits nearly identical behavior during extraction, chromatography, and ionization in the mass spectrometer. nih.gov
The mass spectrometer can readily distinguish between the analyte and the internal standard due to their mass difference (3 Daltons in this instance). By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with exceptional accuracy. This method effectively compensates for sample loss during preparation and variations in instrument response, thereby minimizing analytical errors. nih.gov
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. nih.gov When analyzing complex biological matrices, such as plasma from non-clinical animal models or preparations from in vitro enzymatic assays, the use of a stable isotope-labeled internal standard like this compound is instrumental. Method validation according to regulatory guidelines typically assesses linearity, accuracy, precision, recovery, and stability. nih.gov
In the context of quantifying sibutramine metabolites, analytical methods are validated over a specific concentration range. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sibutramine and its metabolites was validated over a linear range of 10.0 to 10,000.0 pg/mL in human plasma. nih.gov The use of a deuterated internal standard in such validations helps to correct for matrix effects, where other components in the complex sample can suppress or enhance the ionization of the analyte, ensuring the data is robust and reproducible. nih.gov
Table 1: Representative Validation Parameters for LC-MS/MS Quantification of Sibutramine Metabolites
| Parameter | N-desmethyl sibutramine (DSB) | N-didesmethyl sibutramine (DDSB) |
| Linearity Range | 10.0–10,000.0 pg/mL | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r) | ≥0.9997 | ≥0.9997 |
| Within-Run Precision (%RSD) | 1.6%–3.4% | 1.6%–2.8% |
| Within-Run Accuracy | 97.1%–98.7% | 96.3%–98.7% |
| Between-Run Precision (%RSD) | 1.2%–3.2% | 2.1%–3.4% |
| Between-Run Accuracy | 99.3%–99.8% | 98.0%–100.4% |
This table is generated based on data reported for the validation of an LC-MS/MS method for quantifying sibutramine and its metabolites, illustrating the high precision and accuracy achievable with such methods, which typically employ deuterated internal standards. nih.gov
This compound is specifically designed for the quantification of its non-deuterated counterpart, the N-desmethyl metabolite of sibutramine. researchgate.netnih.gov In pharmacokinetic studies, researchers measure the concentration of a parent drug and its metabolites over time. LC-MS/MS methods utilizing multiple reaction monitoring (MRM) are commonly employed for this purpose. nih.gov
In a typical assay, specific mass transitions are monitored for the analyte and the internal standard. For N-desmethylsibutramine (analyte), the transition might be m/z 266.3 → 125.3, while for its D3-labeled internal standard, the transition would be shifted to m/z 269.3 → 125.3 (or a similarly appropriate fragment), allowing for simultaneous detection without interference. The precise quantification enabled by this approach is essential for determining key pharmacokinetic parameters and understanding the metabolic profile of a compound. nih.gov
Role in Mechanistic Organic and Bioorganic Chemistry Investigations
The deuterium (B1214612) atoms in this compound also serve as a powerful probe for investigating the mechanisms of chemical and biochemical reactions.
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov A C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly.
For this compound, the deuterium atoms are located on the N-methyl group. This makes it a useful tool for studying the mechanism of N-demethylation, a common metabolic pathway catalyzed by enzymes such as cytochrome P450s. nih.gov If the cleavage of a C-H bond on the methyl group is the rate-limiting step of the demethylation process, a significant KIE would be observed.
Research on other N-trideuteromethyl compounds has demonstrated this principle effectively. For example, the N-demethylation of enzalutamide (B1683756) was significantly slowed when the N-methyl group was deuterated (d3-ENT). nih.gov The in vitro intrinsic clearance of d3-ENT in rat and human liver microsomes was reduced by approximately 50% and 73%, respectively, corresponding to a KIE of about 2. nih.gov This provides strong evidence that the cleavage of the C-H bond is a key part of the rate-limiting step in its metabolic pathway. nih.gov
Table 2: Example of Deuterium Isotope Effect on in vitro Metabolism
| Compound | Matrix | Intrinsic Clearance (CLint) | Isotope Effect (KH/KD) |
| Enzalutamide (ENT) | Rat Liver Microsomes | Higher | ~2.0 |
| d3-Enzalutamide (d3-ENT) | Rat Liver Microsomes | 49.7% Lower than ENT | |
| Enzalutamide (ENT) | Human Liver Microsomes | Higher | ~2.0 |
| d3-Enzalutamide (d3-ENT) | Human Liver Microsomes | 72.9% Lower than ENT |
This table illustrates the kinetic isotope effect observed for the N-deuterated analogue of enzalutamide, showing a significant reduction in metabolic clearance. nih.gov A similar principle applies to the study of this compound.
Isotopic labeling is a fundamental technique for tracing the fate of molecules and their constituent atoms through metabolic pathways. creative-proteomics.comnih.gov The D3-label on the methyl group of this compound acts as a unique signature, allowing researchers to follow the methyl group during metabolic transformations.
By using techniques like mass spectrometry or NMR spectroscopy, scientists can track the label to determine whether the methyl group is transferred to another molecule or cleaved to form a specific metabolite (e.g., formaldehyde). researchgate.netnih.gov This provides definitive evidence of specific bond cleavage events (in this case, the N-CH3 bond) and helps to map out complex metabolic networks. This tracing ability is invaluable for gaining a precise understanding of how compounds are processed in biological systems. researchgate.net
Investigating Stereochemical Outcomes and Enantioselectivity in Catalytic Processes
The use of isotopically labeled compounds like this compound is pivotal for investigating the mechanistic underpinnings of stereochemical control in catalysis. When this deuterated ligand or a catalyst derived from it is employed, any observed change in reaction rate or enantioselectivity compared to its non-deuterated (protio) counterpart can provide profound insights.
Kinetic Isotope Effect (KIE): The primary technique enabled by this compound is the measurement of the kinetic isotope effect (KIE), defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy one (kD). wikipedia.orglibretexts.org
Primary KIE: A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. core.ac.uk For this compound, this would occur if a C-D bond on the methyl group is cleaved during the slowest step.
Secondary KIE (SKIE): A secondary KIE arises when the isotopically substituted bond is not broken but is located at or near a reacting center. wikipedia.org Changes in hybridization or steric environment around the N-CD3 group during the transition state can lead to a measurable SKIE. For instance, a change from sp3 to sp2 hybridization at a carbon adjacent to the isotopic label typically results in a normal KIE (kH/kD > 1), while the reverse change can lead to an inverse KIE (kH/kD < 1). wikipedia.org
Exploration as a Chiral Ligand or Organocatalyst Precursor in Asymmetric Synthesis
The parent compound, (2S)-1-Methyl-2-phenylpyrrolidine, belongs to a well-established class of chiral pyrrolidine-based structures used extensively as ligands in metal-catalyzed reactions and as organocatalysts. nih.govmdpi.com The D3-variant is a specialized tool for the advanced development and mechanistic understanding of these catalytic systems.
Design and Synthesis of Derivatives for Ligand Development
The synthesis of this compound itself represents a key step in ligand development. The process would typically start from a chiral precursor like (S)-proline or (S)-2-phenylpyrrolidine. The critical step is the introduction of the deuterated methyl group (CD3). This can be achieved using a deuterated methylating agent, such as iodomethane-D3 (CD3I) or dimethyl-D6 sulfate (B86663) ((CD3)2SO4), in a reaction with the secondary amine of (S)-2-phenylpyrrolidine.
The successful synthesis yields a chiral ligand that is chemically identical to the standard ligand in most respects but carries a "heavy" isotopic label at a specific, non-exchangeable position. This labeled compound can then be used to synthesize more complex catalyst derivatives, allowing for mechanistic studies on a wide array of catalytic systems. researchgate.net
Probing Ligand-Substrate Interactions in Catalytic Cycles
Understanding how a ligand or organocatalyst interacts with a substrate is fundamental to designing more efficient and selective catalysts. The N-methyl group in pyrrolidine-based catalysts, while seemingly simple, can have significant steric and electronic effects that influence the orientation of the substrate within the catalyst's chiral environment.
By comparing the catalytic performance (rate, yield, enantiomeric excess) of the this compound system against its standard hydrogen-containing analog, researchers can probe the role of the N-methyl group.
No Observed KIE: If no significant KIE is observed (kH/kD ≈ 1), it suggests that the N-methyl C-H bonds are not involved in the rate-limiting step and experience minimal change in their environment leading up to the transition state.
Observed SKIE: The presence of a small secondary KIE would indicate that the N-methyl group is involved in non-bonding interactions (e.g., steric hindrance or van der Waals forces) that are altered in the rate-determining transition state. This provides valuable data on the compactness and specific nature of the ligand-substrate assembly. For example, an inverse KIE might suggest a more sterically congested transition state where the C-D bonds have restricted vibrational freedom compared to the C-H bonds.
These subtle measurements help build a precise model of the catalytic cycle and the factors governing stereoselection.
Applications in Enantioselective Synthesis of Complex Molecular Architectures
While the primary role of this compound is as a mechanistic probe, the insights gained from its use directly impact the synthesis of complex molecules. The non-deuterated parent scaffold is a component of catalysts used in numerous important reactions, including:
Asymmetric aldol (B89426) reactions
Michael additions mdpi.com
Diels-Alder reactions
C-H functionalization reactions nih.gov
By using the D3-labeled version to optimize a catalyst system—for example, by confirming that a proposed modification near the N-methyl group does not disrupt a crucial steric interaction—chemists can improve the enantioselectivity for a key step in the synthesis of a natural product or pharmaceutical agent. The knowledge gained from KIE studies can guide the rational design of next-generation catalysts with enhanced activity and selectivity for building complex, enantioenriched molecular structures.
Theoretical and Computational Investigations of 2s 1 Methyl 2 Phenylpyrrolidine D3 and Pyrrolidine Derivatives
Conformational Analysis and Energy Landscapes of Chiral Pyrrolidine (B122466) Systems
The five-membered pyrrolidine ring, a core structure in many biologically active molecules and chiral catalysts, is not planar. It adopts puckered conformations to relieve steric strain, primarily described as "envelope" or "twist" forms. researchgate.netacs.org The specific pucker is defined by the positions of the atoms relative to a mean plane. chemrxiv.org For substituted pyrrolidines like (2S)-1-Methyl-2-phenylpyrrolidine, the conformational landscape is further complicated by the orientation of the substituents.
In 2-substituted pyrrolidines, the ring can adopt two primary puckered forms, often denoted as "UP" and "DOWN". researchgate.netnih.gov These conformations are characterized by the displacement of the C4 and sometimes C3 atoms from the plane defined by the other ring atoms. The interconversion between these puckered states is a key aspect of their dynamic behavior. For proline residues in proteins, a similar system, trans-proline residues are roughly evenly distributed between UP and DOWN puckers, while cis-proline strongly favors the DOWN conformation. researchgate.netnih.gov
The substituents play a crucial role in determining the most stable conformation. In (2S)-1-Methyl-2-phenylpyrrolidine, the bulky phenyl group and the N-methyl group influence the ring's pucker and the rotational barrier around the C2-phenyl bond. Computational studies on similar systems, such as fluorinated pyrrolidines, show that stereoelectronic effects, like the gauche effect, significantly influence conformer stabilities. beilstein-journals.org The presence of fluorine can alter the natural conformational bias of the ring. beilstein-journals.org For (2S)-1-Methyl-2-phenylpyrrolidine-D3, the substitution of hydrogen with deuterium (B1214612) on the methyl group is not expected to significantly alter the major conformational preferences due to the small difference in steric demand, but it can subtly affect the vibrational energies of the conformers.
The relative energies of different conformers can be calculated using quantum chemical methods. These calculations help to map the potential energy surface, identifying the global minimum energy structure and the energy barriers for conformational changes.
Table 1: Representative Endocyclic Torsion Angles for Pyrrolidine Ring Puckers
| Pucker Type | Torsion Angle (χ1) | Torsion Angle (χ2) | Torsion Angle (χ3) | Torsion Angle (χ4) |
|---|---|---|---|---|
| cis DOWN | 26° | -38° | 18° | -7° |
| cis UP | -21° | 36° | -36° | 17° |
| trans DOWN | 18° | -29° | 17° | -4° |
| trans UP | -27° | 35° | -34° | 20° |
Data sourced from studies on proline residues, which serve as a model for substituted pyrrolidine ring puckering. researchgate.net
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Isotope Effects
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules like this compound. capes.gov.br These methods allow for the calculation of fundamental properties that govern a molecule's behavior.
Electronic Structure: The distribution of electrons in a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. acs.org For pyrrolidine derivatives, the lone pair on the nitrogen atom significantly contributes to the HOMO, making it a nucleophilic center.
Reactivity: Computational methods can generate maps of the electrostatic potential on the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Reactivity indices, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net For pyrrolidine, the nitrogen atom is typically the most nucleophilic site. researchgate.net
Isotope Effects: The replacement of three hydrogen atoms with deuterium on the methyl group in this compound introduces subtle but computationally predictable electronic effects. Deuterium is slightly more electron-donating than protium (B1232500), which can lead to a small increase in the basicity of the amine. nih.govresearchgate.net This effect is attributed to the lower zero-point energy (ZPE) of a C-D bond compared to a C-H bond, which arises from hyperconjugative interactions between the C-H/C-D bonds and the nitrogen lone pair. nih.gov Computations confirm that this effect is dependent on the stereochemical arrangement, with anti-periplanar and syn-periplanar orientations to the lone pair showing the largest effects. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in a condensed phase, such as in a solvent, over time. mdpi.com These simulations are crucial for understanding how the solvent environment affects the conformation and interactions of this compound.
Solvent Effects: The choice of solvent can significantly influence the conformational equilibrium of pyrrolidine derivatives. nih.gov MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell. researchgate.net For instance, simulations of pyrrolidine in methanol-acetonitrile mixtures have been used to study how the solvent composition affects nucleophilicity. researchgate.net The stability of a particular conformer can be influenced by its dipole moment and how favorably it interacts with the surrounding solvent molecules. For chiral pyrrolidine derivatives, the solvent can even play a role in inducing or stabilizing a particular chiral conformation in larger assemblies. nih.gov
Intermolecular Interactions: MD simulations can identify and quantify intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent or between multiple solute molecules. mdpi.com In the case of this compound, the nitrogen atom can act as a hydrogen bond acceptor. The phenyl group can engage in π-π stacking or CH-π interactions. MD studies on related systems, such as pyrrolidin-2-one derivatives, have been used to analyze the stability of ligand-protein complexes, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. researchgate.net The root mean square deviation (RMSD) from the initial structure is often monitored during a simulation to assess the stability of the molecule's conformation over time. mdpi.comnih.gov
Computational Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, CD)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can be compared with experimental results to confirm the structure and stereochemistry of a molecule like this compound. mdpi.comgaussian.com
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of computational chemistry. researchgate.net Methods range from empirical approaches using databases to more accurate but computationally intensive quantum mechanical calculations (e.g., DFT with the GIAO method). nih.govarxiv.org Recent advances in machine learning, trained on large datasets of experimental spectra, have also produced highly accurate prediction tools. nih.govarxiv.orgnih.gov For this compound, calculations would predict the chemical shifts for all protons and carbons. The deuteration of the methyl group would cause the ¹H NMR signal for the methyl protons to disappear and the adjacent ¹³C signal to appear as a multiplet due to C-D coupling. The accuracy of predictions depends on factors like the level of theory, basis set, and proper treatment of conformational averaging and solvent effects. researchgate.net
Table 2: Comparison of NMR Prediction Methodologies
| Method | Typical Mean Absolute Error (¹H) | Notes |
|---|---|---|
| HOSE Codes | 0.2–0.3 ppm nih.gov | Empirical method based on atom-centered structural fragments. nmrdb.org |
| DFT Calculations | 0.2–0.4 ppm nih.gov | Ab initio method, requires significant computational resources. Accuracy is sensitive to the chosen functional and basis set. |
Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) is a vital technique for determining the absolute configuration of chiral molecules. nih.gov The method involves comparing the experimental ECD spectrum with a spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.govuzh.ch The process involves first performing a thorough conformational search to identify all low-energy conformers. nih.gov Then, the ECD spectrum is calculated for each significant conformer, and a final, Boltzmann-averaged spectrum is generated based on their relative Gibbs free energies. mdpi.comnih.gov A match between the signs and relative intensities of the bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration (e.g., S vs. R). gaussian.com For (2S)-1-Methyl-2-phenylpyrrolidine, the chromophore is the phenyl group, whose electronic transitions would give rise to the CD signal.
Modeling Deuterium Isotope Effects on Reaction Kinetics and Thermodynamics
The substitution of hydrogen with deuterium can alter the rates and equilibrium constants of chemical reactions. These deuterium isotope effects can be modeled computationally to provide insight into reaction mechanisms.
Kinetic Isotope Effects (KIEs): A primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. Since a C-D bond is stronger and has a lower zero-point vibrational energy (ZPE) than a C-H bond, it requires more energy to break, leading to a slower reaction rate (kH/kD > 1). nih.govnih.gov Computational models determine KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. rutgers.edu Secondary KIEs occur when the deuterium is not directly involved in bond breaking but is located near the reaction center. For this compound, deuteration is on the N-methyl group (a β-position to the nitrogen lone pair and a γ-position to the C2 carbon). A reaction involving the nitrogen or C2 position could exhibit a secondary KIE. These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). researchgate.net
Thermodynamic Isotope Effects (TIEs): Also known as Equilibrium Isotope Effects (EIEs), these relate to the effect of isotopic substitution on the equilibrium constant of a reaction. researchgate.net TIEs are also primarily driven by differences in ZPE between the reactant and product. mdpi.com Deuterium tends to favor the location where it is in the most tightly bound state (i.e., the state with the highest vibrational frequencies). rutgers.edu For example, the basicity of amines is known to increase upon β-deuteration. nih.govresearchgate.net This is because the C-H bonds adjacent to the nitrogen are weakened by hyperconjugation with the nitrogen lone pair. The corresponding C-D bonds are less weakened, leading to a greater stabilization of the free amine relative to its protonated form, thus favoring the protonated (deuterated) species at equilibrium and increasing basicity. nih.gov This can be modeled by calculating the free energy change for the acid-base equilibrium using quantum chemical methods. mdpi.com
Molecular Electron Density Theory (MEDT) Studies of Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reactivity. mdpi.com It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactivity. mdpi.com This theory analyzes the changes in electron density along a reaction pathway to understand the mechanism.
MEDT has been successfully applied to understand various reaction types, including cycloadditions, which are relevant to pyrrolidine chemistry. nih.gov For example, the synthesis of substituted pyrrolidines can be achieved via [3+2] cycloaddition reactions between an azomethine ylide (a three-atom component) and a dipolarophile. acs.org
An MEDT analysis of such a reaction involving a pyrrolidine derivative would involve:
Conceptual DFT Analysis: Calculating global and local reactivity indices derived from DFT, such as the electronic chemical potential, hardness, and electrophilicity/nucleophilicity indices, for the reactants. researchgate.net This helps to classify the reaction's polar character.
Energy Profile: Locating the transition states and intermediates along the reaction pathway to determine the activation barriers and reaction energies.
Bonding Evolution Theory (BET): Analyzing the changes in the electron density distribution at points along the reaction path. This allows for a detailed description of the bond formation/breaking process, identifying, for example, whether the two new bonds in a cycloaddition form synchronously or asynchronously.
Advanced Analytical Methodologies for Detection and Quantification of 2s 1 Methyl 2 Phenylpyrrolidine D3 in Research Contexts
High-Performance Chromatographic Separations (e.g., Chiral HPLC, GC-MS, LC-MS/MS) for Enantiomeric Purity and Quantification
Chromatographic techniques are fundamental for the separation and quantification of (2S)-1-Methyl-2-phenylpyrrolidine-D3 from complex matrices and for the assessment of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of this compound is a critical parameter, as the biological activity of chiral compounds often resides in one enantiomer. Chiral HPLC is the gold standard for separating enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.netsigmaaldrich.com The separation is influenced by the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), the flow rate, and the column temperature. chromatographyonline.com For amine compounds, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds like 1-methyl-2-phenylpyrrolidine. For analysis, the compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, allows for highly specific detection and quantification. nih.govlibretexts.org The presence of deuterium (B1214612) in this compound will result in a 3-dalton mass shift in the molecular ion and in fragments containing the methyl group, allowing it to be distinguished from its non-deuterated counterpart.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the method of choice for quantifying low levels of compounds in complex biological matrices. nih.govnih.gov A common approach for quantification is Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.govnih.gov This highly specific detection method minimizes interferences from the matrix. For this compound, the precursor and product ions will be shifted by 3 mass units compared to the unlabeled compound, enabling its use as an ideal internal standard for the quantification of (2S)-1-Methyl-2-phenylpyrrolidine.
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | n-Hexane/Isopropanol with amine modifier | UV/Circular Dichroism | Enantiomeric Purity |
| GC-MS | Capillary column (e.g., HP-5ms) | Helium | Mass Spectrometer (EI) | Quantification |
| LC-MS/MS | C18 reversed-phase column | Acetonitrile/Water with formic acid | Triple Quadrupole MS (MRM) | Quantification in biological matrices |
Mass Spectrometry Techniques for Isotopic Discrimination and Structural Elucidation
Mass spectrometry plays a crucial role in confirming the isotopic composition and elucidating the structure of this compound.
High-Resolution Accurate Mass Spectrometry (HRAM) for Isotopic Composition
HRAM provides the high resolving power and mass accuracy necessary to determine the elemental composition of a molecule and to distinguish between its different isotopologues. researchgate.net This technique can readily differentiate between (2S)-1-Methyl-2-phenylpyrrolidine and its D3-labeled analogue due to the precise mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u). The high mass accuracy allows for the confident determination of the number of deuterium atoms incorporated into the molecule. The isotopic distribution pattern observed in the HRAM spectrum provides a clear signature of the deuteration level.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions and provides valuable structural information. nih.govnih.gov In an MS/MS experiment, a precursor ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation pattern of this compound can be compared to its non-deuterated analogue to confirm the location of the deuterium label. For instance, if the deuterium atoms are on the N-methyl group, any fragment ion containing this group will exhibit a 3-dalton mass shift. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the pyrrolidine (B122466) ring. chemguide.co.ukmiamioh.edu
A common fragmentation pathway for N-alkyl-2-phenylpyrrolidines involves the formation of an iminium ion through cleavage of the bond between the pyrrolidine ring and the phenyl group, or through ring-opening pathways. The presence of the deuterium label on the methyl group would be evident in the mass-to-charge ratio of the resulting fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 165.15 (M+H)+ | 120.11 | C3H5N | Loss of the pyrrolidine ring |
| 165.15 (M+H)+ | 70.08 | C6H5CHCH2 | Formation of the protonated pyrrolidine ring |
| 165.15 (M+H)+ | 91.05 | C4H10N | Formation of the tropylium (B1234903) ion from the phenyl group |
| 165.15 (M+H)+ | 46.06 | C8H9 | Formation of the deuterated methylaminomethylene ion |
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Chiroptical Spectroscopy, are indispensable for the unambiguous structural confirmation of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemistry and Isotopic Labeling Verification
NMR spectroscopy is a powerful tool for verifying the stereochemistry and the site of isotopic labeling.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would show the absence of a signal for the N-methyl protons, which would be present in the spectrum of the non-deuterated compound. nih.gov The signals for the other protons in the molecule would remain, confirming the specific site of deuteration. The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1), and the chemical shift of this carbon would be slightly upfield compared to the non-deuterated analogue due to the isotopic effect. docbrown.infonih.gov
²H NMR: Deuterium NMR is a direct method to observe the presence and chemical environment of deuterium atoms in a molecule. wikipedia.orgmagritek.com A single resonance in the ²H NMR spectrum of this compound would confirm the presence of the deuterium label on the magnetically equivalent methyl deuterons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a useful NMR technique to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In the case of the deuterated compound, the N-CD₃ group would be absent in a DEPT-135 spectrum, which would otherwise show a positive signal for a CH₃ group, thus confirming the deuteration of the methyl group. researchgate.net
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.20-7.40 | m | Phenyl-H |
| 3.20-3.30 | m | Pyrrolidine-H (α to N) | |
| 2.20-2.40 | m | Pyrrolidine-H (α to Ph) | |
| 1.70-2.10 | m | Pyrrolidine-H (β, γ) | |
| ¹³C | 140-145 | s | Phenyl-C (quaternary) |
| 125-130 | d | Phenyl-CH | |
| 65-70 | d | Pyrrolidine-CH (α to Ph) | |
| 55-60 | t | Pyrrolidine-CH₂ (α to N) | |
| 40-45 | t (from ¹³C-¹H) | N-CH₃ (non-deuterated) | |
| 20-30 | t | Pyrrolidine-CH₂ (β, γ) | |
| ²H | ~2.2 | s | N-CD₃ |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule. mtoz-biolabs.comyoutube.com For this compound, the phenyl group acts as a chromophore. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the (S) configuration at the chiral center. nih.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for the (S)-enantiomer, the absolute configuration can be unambiguously confirmed. frontiersin.org
Future Directions and Emerging Research Avenues for 2s 1 Methyl 2 Phenylpyrrolidine D3
Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of isotopically labeled chiral compounds presents a considerable challenge, demanding high levels of stereochemical and regiochemical control. Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of (2S)-1-Methyl-2-phenylpyrrolidine-D3. Current methodologies for deuteration often rely on expensive reagents or harsh conditions. Emerging strategies aim to overcome these limitations.
Recent advancements have highlighted several promising approaches. Biocatalytic methods, for instance, offer near-perfect selectivity under mild conditions. nih.gov The use of enzyme systems, such as those dependent on nicotinamide (B372718) cofactors, coupled with a cheap deuterium (B1214612) source like deuterium oxide (D₂O), could provide a sustainable route for asymmetric deuteration. nih.gov Another innovative strategy involves transition-metal catalysis, such as copper(I)-catalyzed H/D exchange, which can be combined with processes like 1,3-dipolar cycloadditions to build deuterated heterocyclic structures like the pyrrolidine (B122466) ring. nih.gov These methods often feature the use of readily available substrates and an inexpensive deuterium source. nih.gov Furthermore, developing metal-free systems, potentially using base-mediated deuteration with deuterated solvents, represents a cost-effective and ecological alternative. nih.govresearchgate.net The goal is to move towards scalable, robust, and reliable technologies for deuterium labeling suitable for broader research applications. researchgate.net
| Synthetic Strategy | Deuterium Source | Key Advantages | Relevant Research Focus |
| Biocatalytic Reductive Deuteration | D₂O | High stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Engineering novel enzymes and optimizing cofactor recycling systems. nih.gov |
| Transition-Metal Catalyzed H/D Exchange | D₂O | Good functional group tolerance, potential for one-pot reactions. nih.gov | Exploring different metal catalysts (e.g., Cu, Ru) for efficiency and selectivity. nih.govacs.org |
| Base-Mediated Deuteration | Deuterated Solvents (e.g., DMSO-d₆) | Metal- and ligand-free, cost-effective, step-economical. nih.govresearchgate.net | Broadening substrate scope and understanding mechanistic pathways. researchgate.net |
| Sustainable Photocatalysis | D₂O | Utilizes light energy, potential for catalyst recycling, metal-free options. researchgate.net | Developing new semiconductor photocatalysts and expanding to late-stage deuteration. researchgate.net |
Expansion of Applications as Mechanistic Probes in Complex Biological Systems (Non-Clinical)
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms in chemical and biological systems. nih.gov The primary reason for this is the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) leads to a stronger carbon-deuterium (C-D) bond and a lower vibrational frequency. nih.gov Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than the corresponding C-H bond cleavage. acs.org
For this compound, the D3-label is specifically on the N-methyl group. This positions the compound as an ideal mechanistic probe for studying non-clinical biological processes involving this functional group, such as enzymatic N-demethylation by cytochrome P450 enzymes. By comparing the rate of metabolism of (2S)-1-Methyl-2-phenylpyrrolidine with its D3-counterpart in vitro, researchers can determine if the C-H bond cleavage at the methyl group is a rate-limiting step in its metabolic pathway. This information is crucial for understanding enzyme-substrate interactions and the broader biochemical transformations of N-methylated compounds without any clinical context. This "metabolic switching" approach, where deuteration alters the rate of metabolism, is a powerful tool in fundamental biochemical research. nih.gov
Integration into Advanced Multi-component Catalytic Systems
The influence of isotopic substitution extends beyond mechanistic probes and into the field of catalysis itself. Recent studies have shown that the strategic deuteration of an organocatalyst can enhance its stability and, in some cases, its reactivity. kyoto-u.ac.jp The increased strength of C-D bonds can make a catalyst more resistant to degradation pathways that involve the cleavage of a C-H bond, such as Stevens rearrangement under basic conditions. kyoto-u.ac.jp
Refinement of Computational Methodologies for Predictive Modeling of Chiral Deuterated Compounds
The subtle structural differences introduced by isotopic substitution pose a significant challenge for computational chemistry. However, accurately modeling these effects is crucial for predicting the behavior of chiral deuterated compounds and rationally designing them for specific applications. Future research will focus on refining computational methodologies to better account for the effects of deuteration on molecular properties.
Advances in quantum chemical computations, combined with spectroscopic techniques like Raman optical activity (ROA), have made it possible to determine the absolute configuration of molecules that are chiral solely due to isotopic substitution. nih.govresearchgate.net This demonstrates the growing predictive power of modern computational tools. For this compound, refined computational models could predict how deuteration affects its conformational preferences, vibrational spectra, and non-covalent interactions within a biological receptor or a catalyst's active site. Such predictive modeling could accelerate research by allowing for the in-silico screening of deuterated compounds, identifying promising candidates for synthesis and experimental validation, and providing deeper insight into the origins of the kinetic isotope effect and other deuterium-related phenomena.
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies and ground state energies. | Prediction of Kinetic Isotope Effect (KIE), interpretation of IR and Raman spectra. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Quantifying the strength of the C-D versus C-H bond within the molecular structure. |
| Molecular Dynamics (MD) Simulations | Simulating the motion and interaction of the molecule in a solvent or with a protein. | Understanding conformational stability and binding dynamics in non-clinical biological systems. |
| Raman Optical Activity (ROA) Calculations | Predicting the ROA spectrum to compare with experimental data. | Aiding in the unequivocal determination of absolute configuration and solution-state conformation. nih.govresearchgate.net |
Opportunities in the Development of Specialized Analytical Reference Materials for Research
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), stable isotope-labeled internal standards are the gold standard for achieving precision and accuracy. clearsynth.com An ideal internal standard co-elutes with the analyte during chromatography and experiences identical ionization and matrix effects, but is distinguishable by mass. researchgate.net
This compound is perfectly suited to serve as a specialized analytical reference material for the quantification of (2S)-1-Methyl-2-phenylpyrrolidine in complex research samples. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can be added to a sample at a known concentration at the beginning of the analytical workflow. clearsynth.com Any loss of analyte during sample preparation or variations in instrument response can be corrected by monitoring the signal of the deuterated standard. The development of high-purity, certified this compound as a commercially available reference material would support a wide range of research activities, enabling robust and reliable method validation and the accurate quantification of its non-deuterated analogue in various scientific studies. iaea.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2S)-1-Methyl-2-phenylpyrrolidine-D3 with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary approaches. For deuterated analogs, deuterium incorporation can be achieved via catalytic deuteration using deuterated reagents (e.g., D₂ gas with Pd/C catalysts) or isotopic exchange under acidic conditions. Key steps include:
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers .
- Deuteration : Optimize reaction time and temperature to maximize D3 incorporation while minimizing racemization .
- Validation : Confirm stereochemistry via X-ray crystallography or NMR (e.g., NOESY for spatial proximity analysis) .
Q. How can researchers verify the structural integrity and isotopic labeling of this compound?
- Methodological Answer : Combine spectroscopic and mass spectrometry techniques:
- NMR : Compare -NMR spectra of deuterated vs. non-deuterated compounds to identify proton depletion at the methyl and phenyl positions. -NMR detects isotopic shifts .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z +3 due to deuterium substitution. Isotopic purity is assessed via isotopic abundance ratios .
- FT-IR : Monitor C-D stretching vibrations (~2100–2200 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic effects in pharmacokinetic studies using this compound?
- Methodological Answer : Deuteration can alter metabolic stability and binding kinetics. To address this:
- Comparative Studies : Co-administer deuterated and non-deuterated analogs in in vitro assays (e.g., microsomal stability tests) to quantify metabolic differences .
- Kinetic Isotope Effect (KIE) Analysis : Measure rate constants () for enzymatic reactions to assess deuterium’s impact on C-H bond cleavage .
- Formulation Adjustments : Use deuterated solvents (e.g., D₂O) to minimize proton exchange during solubility testing .
Q. How should researchers resolve contradictions in stereochemical assignments for pyrrolidine derivatives?
- Methodological Answer : Discrepancies often arise from ambiguous NOE correlations or crystallographic disorder. Solutions include:
- Advanced Crystallography : Employ low-temperature (<100 K) X-ray diffraction to reduce thermal motion artifacts .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Chiral Derivatization : Use Mosher’s acid to generate diastereomers for unambiguous stereochemical analysis .
Q. What are the applications of this compound in probing reaction mechanisms?
- Methodological Answer : This compound serves as a mechanistic tracer in:
- Catalytic Studies : Monitor deuteration patterns in asymmetric hydrogenation to infer transition-state geometries .
- Metabolic Pathways : Track deuterium retention in in vivo studies to identify metabolic soft spots using LC-MS/MS .
- Isotopic Labeling in NMR : Use -labeled analogs to simplify spectra in complex reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
